
Fmoc-1-piperidine-3-acetic acid
描述
“Fmoc-1-piperidine-3-acetic acid” is a chemical compound with the molecular formula C22H23NO4 . It contains a total of 53 bonds, including 30 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of “Fmoc-1-piperidine-3-acetic acid” involves solid-phase peptide synthesis (SPPS) that predominantly induces diketopiperazine (DKP) formation at the Fmoc-removal step mediated by a secondary amine . The Fmoc removal was accomplished with 3.6% after twofold treatments in comparison with 13.8% from the conventional Fmoc removal with 20% piperidine/DMF .Molecular Structure Analysis
The molecular structure of “Fmoc-1-piperidine-3-acetic acid” includes 1 five-membered ring, 3 six-membered rings, and 2 nine-membered rings . It also contains 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Fmoc-1-piperidine-3-acetic acid” include the formation of DKP, a side reaction in SPPS . This reaction is induced by an intramolecular nucleophilic attack of the peptide Nα-group at the amide or ester moiety from the peptide backbone .Physical And Chemical Properties Analysis
“Fmoc-1-piperidine-3-acetic acid” has a molecular formula of C22H23NO4 . It contains a total of 50 atoms, including 23 Hydrogen atoms, 22 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .科学研究应用
Fmoc-1-piperidine-3-acetic acid: A Comprehensive Analysis of Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS): Fmoc-1-piperidine-3-acetic acid is primarily used in solid-phase peptide synthesis as an N α-protecting group. The Fmoc group provides stability during the synthesis process and can be removed by mild base treatment, allowing for the sequential addition of amino acids to form peptides .
Microwave-Assisted Peptide Synthesis: This compound is also utilized in microwave-assisted peptide synthesis, where it acts as an Fmoc removal reagent. This method enhances the efficiency of peptide bond formation and reduces synthesis time .
Synthesis of Complex Peptides: In more intricate peptide syntheses, such as macrocyclic peptides, Fmoc-1-piperidine-3-acetic acid offers flexibility in deprotection strategies, which is crucial for the successful assembly of complex peptide structures .
Peptide Characterization: After synthesis, peptides are characterized using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.
Production of Therapeutic Peptides: Due to its reliability and cost-effectiveness, Fmoc-1-piperidine-3-acetic acid is used in the large-scale production of therapeutic peptides, benefiting from economies of scale in the pharmaceutical industry .
Minimization of Byproducts in SPPS: An optimized strategy for Fmoc removal involving this compound has been reported to significantly reduce byproduct formation, such as diketopiperazine (DKP), during peptide synthesis .
作用机制
Target of Action
The primary target of Fmoc-1-piperidine-3-acetic acid, also known as Fmoc-2-(piperidine-3-yl)acetic acid, is the amino group of an amino acid . This compound is used as a protecting group in peptide synthesis . The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions .
Mode of Action
Fmoc-1-piperidine-3-acetic acid acts by attaching to the amino group of an amino acid, thereby protecting it during the peptide synthesis process . This protection is crucial for the successful formation of peptide bonds . The Fmoc group is base-labile , meaning it can be removed under mildly basic conditions . This property allows for the selective removal of the Fmoc group when desired, without disturbing other parts of the molecule .
Biochemical Pathways
The use of Fmoc-1-piperidine-3-acetic acid is integral to the solid-phase peptide synthesis (SPPS) pathway . In SPPS, the Fmoc group is added to the amino group of an amino acid, allowing for the controlled formation of peptide bonds . The Fmoc group can be removed when necessary, allowing the peptide chain to be extended . The use of Fmoc-1-piperidine-3-acetic acid in SPPS has greatly improved the efficiency and versatility of peptide synthesis .
Pharmacokinetics
The properties of the fmoc group, such as its stability under acidic conditions and its susceptibility to removal under basic conditions, are crucial for its role in peptide synthesis .
Result of Action
The use of Fmoc-1-piperidine-3-acetic acid results in the successful synthesis of peptides . By protecting the amino group of amino acids, the Fmoc group allows for the controlled formation of peptide bonds . This leads to the creation of peptides of varying lengths and complexities, which can be used in various research and therapeutic applications .
Action Environment
The action of Fmoc-1-piperidine-3-acetic acid is influenced by the chemical environment in which peptide synthesis occurs . The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH of the environment is a key factor influencing its action . Additionally, the choice of solvent can impact the efficiency of Fmoc removal .
安全和危害
未来方向
属性
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQZUENRKJILBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401242 | |
| Record name | Fmoc-1-piperidine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885951-96-2 | |
| Record name | Fmoc-1-piperidine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






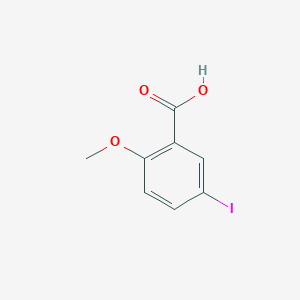
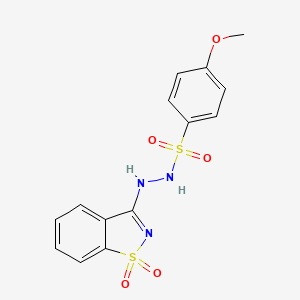
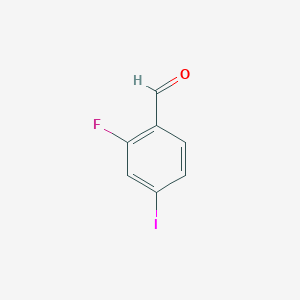



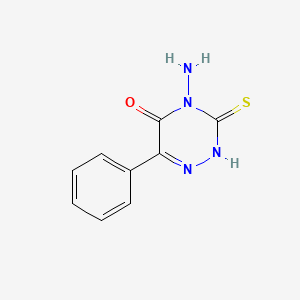
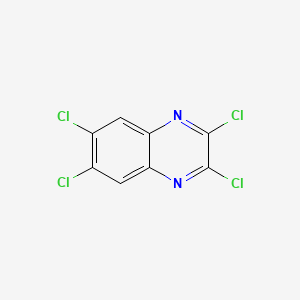
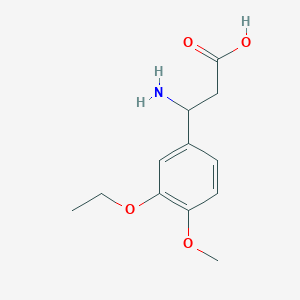

![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)